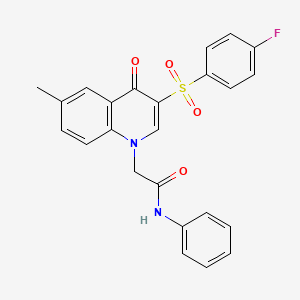
1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) kinases. FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of several types of cancer and other diseases. Therefore, FIIN-3 has emerged as a promising therapeutic agent for the treatment of FGFR-driven diseases.
Scientific Research Applications
Medical Imaging Applications
1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea derivatives have been explored for their potential in medical imaging. For instance, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, was described for use in automated modules. This compound, featuring a 4-[18F]fluorobenzyl group, is significant for its application in positron emission tomography (PET) imaging, highlighting its role in enhancing diagnostic accuracy in medical imaging (Mäding et al., 2006).
Chemical Synthesis and Biological Evaluation
The chemical structure of compounds related to 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been leveraged in synthesizing novel molecules with potential biological activities. For example, studies have identified structural features critical for antagonist activity against Neuropeptide S, indicating the utility of the 4-Fluorobenzyl urea framework in designing compounds with specific biological functions (Zhang et al., 2008).
Material Science and Corrosion Inhibition
Isatin derivatives, which share a structural resemblance to 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. Such research underlines the potential of these compounds in extending the life of metals and reducing economic losses due to corrosion (Ansari et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), indicating potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease. The synthesis and biological evaluation of these compounds underscore their significance in the development of novel therapeutic agents (Lee et al., 2000).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-21-15-7-6-14(8-12(15)9-16(21)22)20-17(23)19-10-11-2-4-13(18)5-3-11/h2-8H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGOSSSKFDPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)


![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)




![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)
